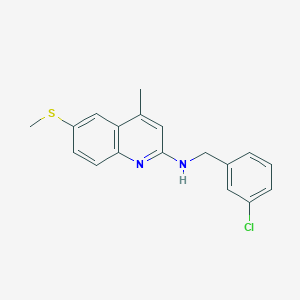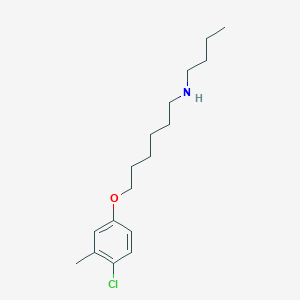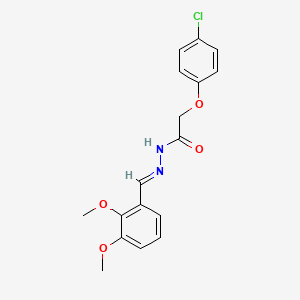![molecular formula C18H17ClN2O3 B3859742 N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B3859742.png)
N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide
Descripción general
Descripción
N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide, also known as ABH, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. ABH is a hydrazone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mecanismo De Acción
The mechanism of action of N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are involved in the development of various diseases, including cancer. N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide has also been shown to modulate the activity of various neurotransmitters, including dopamine and glutamate.
Biochemical and Physiological Effects:
N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide has been shown to exhibit a range of biochemical and physiological effects, including antitumor activity, neuroprotection, and anti-inflammatory properties. N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In the nervous system, N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide has been shown to protect neurons from oxidative stress and to modulate neurotransmitter release. In the immune system, N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide has been shown to have anti-inflammatory properties and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide in lab experiments is its ability to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in various research fields. However, one limitation of using N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide is its potential toxicity and side effects, which must be carefully monitored and controlled in order to ensure accurate and reliable results.
Direcciones Futuras
There are several future directions for research on N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide, including further studies on its mechanism of action and its potential therapeutic applications. In cancer research, N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide could be further studied for its potential as a chemotherapeutic agent. In neuroscience, N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide could be further studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In immunology, N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide could be further studied for its potential as an anti-inflammatory agent and for its ability to modulate the immune response. Overall, N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide is a promising compound for use in various research fields, and further studies are needed to fully understand its potential applications.
Aplicaciones Científicas De Investigación
N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide has been studied for its potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide has been shown to have antitumor activity by inhibiting the growth and proliferation of cancer cells. In neuroscience, N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In immunology, N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide has been shown to have anti-inflammatory properties and to modulate the immune response.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-2-10-23-17-9-4-3-6-14(17)12-20-21-18(22)13-24-16-8-5-7-15(19)11-16/h2-9,11-12H,1,10,13H2,(H,21,22)/b20-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXBDJGEYPFBJJ-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NNC(=O)COC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3859675.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate](/img/structure/B3859705.png)
![5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide](/img/structure/B3859706.png)

![4-fluorobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3859725.png)
![N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3859727.png)
![methyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859733.png)
![4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3859743.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B3859746.png)

![{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}acetic acid](/img/structure/B3859755.png)
![2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-fluorobenzoate](/img/structure/B3859757.png)